molecular formula C24H28O7 B1225795 Rhodomyrtoxin B

Rhodomyrtoxin B

Cat. No.: B1225795
M. Wt: 428.5 g/mol
InChI Key: SGFCERQKVVMREN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rhodomyrtoxin B is a complex organic compound belonging to the dibenzofuran family. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a butanone moiety. It is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rhodomyrtoxin B typically involves multi-step organic reactions. The process begins with the preparation of the dibenzofuran core, followed by the introduction of hydroxyl groups and the butanone side chain. Common reagents used in these reactions include strong acids or bases for catalysis, and protective groups to ensure selective functionalization of the molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Rhodomyrtoxin B undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Rhodomyrtoxin B has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rhodomyrtoxin B involves its interaction with specific molecular targets and pathways. The hydroxyl groups and carbonyl moiety play a crucial role in its reactivity and binding to biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rhodomyrtoxin B is unique due to its specific dibenzofuran core and the presence of both hydroxyl and butanone functional groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H28O7

Molecular Weight

428.5 g/mol

IUPAC Name

2-methyl-1-[1,3,7,9-tetrahydroxy-4,6-dimethyl-8-(2-methylbutanoyl)dibenzofuran-2-yl]butan-1-one

InChI

InChI=1S/C24H28O7/c1-7-9(3)17(25)15-19(27)11(5)23-13(21(15)29)14-22(30)16(18(26)10(4)8-2)20(28)12(6)24(14)31-23/h9-10,27-30H,7-8H2,1-6H3

InChI Key

SGFCERQKVVMREN-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)C1=C(C2=C(C(=C1O)C)OC3=C2C(=C(C(=C3C)O)C(=O)C(C)CC)O)O

Canonical SMILES

CCC(C)C(=O)C1=C(C2=C(C(=C1O)C)OC3=C2C(=C(C(=C3C)O)C(=O)C(C)CC)O)O

Synonyms

rhodomyrtoxin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rhodomyrtoxin B
Reactant of Route 2
Reactant of Route 2
Rhodomyrtoxin B
Reactant of Route 3
Rhodomyrtoxin B
Reactant of Route 4
Rhodomyrtoxin B
Reactant of Route 5
Rhodomyrtoxin B
Reactant of Route 6
Rhodomyrtoxin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.